Hesperadin Exhibits Potent Inhibition of T. brucei Aurora Kinase-1 (TbAUK1) with Nanomolar Potency
Hesperadin demonstrates potent inhibitory activity against the Aurora kinase homolog in the parasite Trypanosoma brucei (TbAUK1), a target for treating Human African Trypanosomiasis [1]. In vitro kinase assays show Hesperadin inhibits TbAUK1 with an IC50 of 40 nM, which is approximately 6.25-fold more potent than its inhibition of human Aurora B (IC50 = 250 nM) in similar assays [1]. Furthermore, it inhibits the growth of cultured bloodstream forms of the parasite with an IC50 of 50 nM, confirming cellular activity [1]. This anti-parasitic activity is a unique, quantifiable differentiator not observed with other human Aurora kinase inhibitors like Alisertib or Tozasertib.
| Evidence Dimension | Inhibitory Potency (IC50) on kinase activity and parasite growth |
|---|---|
| Target Compound Data | TbAUK1 inhibition IC50 = 40 nM; Bloodstream form growth inhibition IC50 = 50 nM. |
| Comparator Or Baseline | Human Aurora B: IC50 = 250 nM (in the same study) |
| Quantified Difference | Hesperadin is ~6.25-fold more potent against TbAUK1 than human Aurora B in vitro. |
| Conditions | In vitro kinase assays using recombinant TbAUK1; cell growth assays on cultured T. brucei bloodstream forms. |
Why This Matters
This data justifies the procurement of Hesperadin specifically for research on trypanosomal kinases or for use as a tool compound in parasitology, a role for which standard human Aurora kinase inhibitors are not suitable.
- [1] Jetton, N., Rothberg, K. G., Hubbard, J. G., Wise, J., Li, Y., Ball, H. L., & Ruben, L. (2009). The cell cycle as a therapeutic target against Trypanosoma brucei: Hesperadin inhibits Aurora kinase-1 and blocks nuclear division and cytokinesis in bloodstream forms. Molecular Microbiology, 72(2), 442–458. View Source
